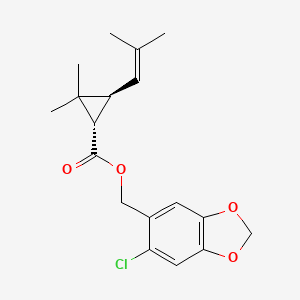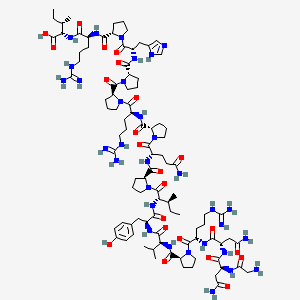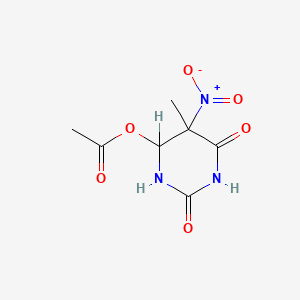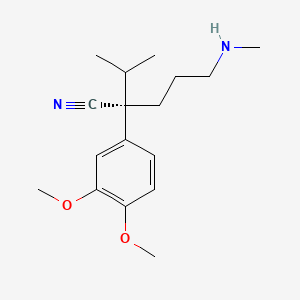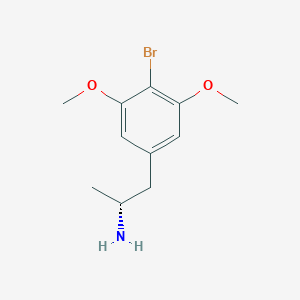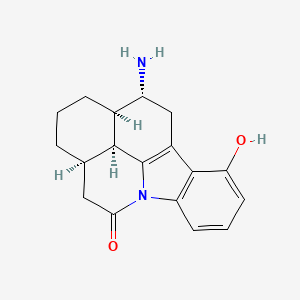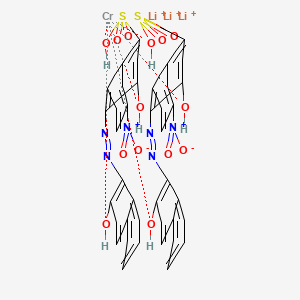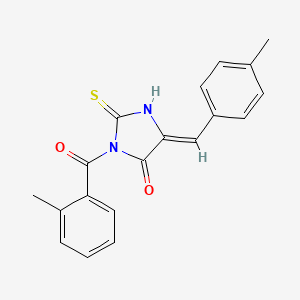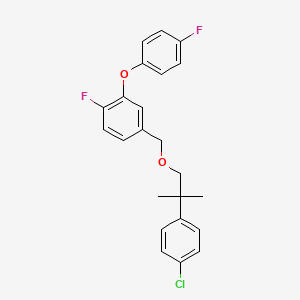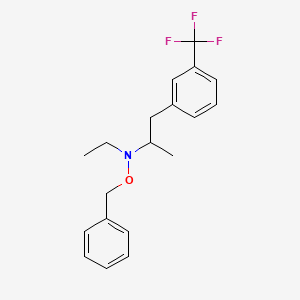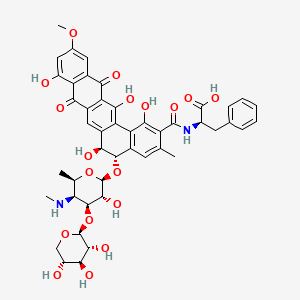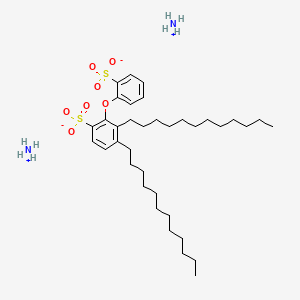
Benzenesulfonic acid, phenoxy-, monosulfo didodecyl deriv., diammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, phenoxy-, monosulfo didodecyl deriv., diammonium salt is a complex organosulfur compound. It is a derivative of benzenesulfonic acid, which is known for its strong acidic properties and high solubility in water. This compound is particularly interesting due to its unique structure, which includes a phenoxy group, a monosulfo didodecyl chain, and a diammonium salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, phenoxy-, monosulfo didodecyl deriv., diammonium salt typically involves the sulfonation of benzene derivatives. The process begins with the reaction of benzene with concentrated sulfuric acid to form benzenesulfonic acid. This is followed by the introduction of a phenoxy group through a nucleophilic substitution reaction. The monosulfo didodecyl chain is then attached via a sulfonation reaction, and the final product is neutralized with diammonium to form the diammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, with temperatures maintained around 150-200°C and pressures adjusted to optimize the sulfonation and substitution reactions. The final product is purified through crystallization and filtration processes.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, phenoxy-, monosulfo didodecyl deriv., diammonium salt undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed under controlled conditions.
Major Products
Oxidation: Quinones and sulfonates.
Reduction: Sulfonates and phenols.
Substitution: Halogenated and nitrated derivatives.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, phenoxy-, monosulfo didodecyl deriv., diammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including esterification and polymerization.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Industry: Utilized in the production of detergents, surfactants, and emulsifiers due to its amphiphilic nature.
Mecanismo De Acción
The compound exerts its effects through several mechanisms:
Molecular Targets: It interacts with enzymes and proteins, altering their activity and function.
Pathways Involved: It can inhibit specific enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: The parent compound, known for its strong acidity and solubility.
Phenylsulfonic acid: Similar structure but lacks the phenoxy and didodecyl groups.
p-Toluenesulfonic acid: A common sulfonic acid used in organic synthesis.
Uniqueness
Benzenesulfonic acid, phenoxy-, monosulfo didodecyl deriv., diammonium salt is unique due to its combination of a phenoxy group, a long alkyl chain, and a diammonium salt, which imparts distinct amphiphilic properties and enhances its utility in various applications.
Propiedades
Número CAS |
68039-04-3 |
|---|---|
Fórmula molecular |
C36H58O7S2.2H3N C36H64N2O7S2 |
Peso molecular |
701.0 g/mol |
Nombre IUPAC |
diazanium;3,4-didodecyl-2-(2-sulfonatophenoxy)benzenesulfonate |
InChI |
InChI=1S/C36H58O7S2.2H3N/c1-3-5-7-9-11-13-15-17-19-21-25-31-29-30-35(45(40,41)42)36(43-33-27-23-24-28-34(33)44(37,38)39)32(31)26-22-20-18-16-14-12-10-8-6-4-2;;/h23-24,27-30H,3-22,25-26H2,1-2H3,(H,37,38,39)(H,40,41,42);2*1H3 |
Clave InChI |
RAADQVAEZDYMOL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=C(C(=C(C=C1)S(=O)(=O)[O-])OC2=CC=CC=C2S(=O)(=O)[O-])CCCCCCCCCCCC.[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




